Heterocyclic Amine Basicity and Ionization-State Differentiation vs. Morpholine Analog (CAS 830349-85-4)
The target compound contains a pyrrolidine ring whose conjugate acid has a pKₐ of approximately 11.3, rendering it >99% protonated at physiological pH 7.4. In contrast, the morpholine analog (CAS 830349-85-4) contains a morpholine ring with a conjugate acid pKₐ of approximately 8.4, meaning that at pH 7.4 roughly 90% of molecules exist in the neutral free-base form [1]. This ~3-log-unit difference in basicity translates into a >100-fold differential in the fraction ionized at physiologically relevant pH, which has direct consequences for membrane permeability, blood–brain barrier penetration potential, and protein binding. The morpholine analog is predicted to exhibit a logD₇.₄ approximately 1.5–2.0 units higher than the largely ionized pyrrolidine-containing target compound, as corroborated by the computed logP/logD trends for analogous pyrrolidine-vs-morpholine pairs in the ChEMBL database [2].
| Evidence Dimension | Fraction ionized at pH 7.4 (based on conjugate acid pKₐ of the heterocyclic amine) |
|---|---|
| Target Compound Data | >99% protonated (pKₐ ~11.3 for pyrrolidine conjugate acid) |
| Comparator Or Baseline | Morpholine analog (CAS 830349-85-4): ~10% protonated (pKₐ ~8.4 for morpholine conjugate acid) |
| Quantified Difference | Approximately 100-fold differential in fraction ionized; estimated ΔlogD₇.₄ ≈ 1.5–2.0 log units |
| Conditions | Calculated from standard amine pKₐ values; physiological pH 7.4, aqueous environment |
Why This Matters
A 100-fold difference in the ionized fraction at pH 7.4 directly impacts passive membrane permeability and CNS exposure potential, making the two compounds non-interchangeable in any cell-based or in vivo assay where intracellular or CNS target engagement is required.
- [1] Hall HK. Correlation of the base strengths of amines. J Am Chem Soc. 1957;79(20):5441-5444. [Provides pKₐ values for pyrrolidine (11.27) and morpholine (8.36) conjugate acids] View Source
- [2] ChEMBL Database. European Bioinformatics Institute (EMBL-EBI). Available at: https://www.ebi.ac.uk/chembl/ [Used for logD trend analysis of pyrrolidine-vs-morpholine matched molecular pairs] View Source
